molecular formula C23H25Cl2N5O2S B305840 2,4-dichloro-N-{2-methyl-1-[5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide

2,4-dichloro-N-{2-methyl-1-[5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide

Cat. No. B305840
M. Wt: 506.4 g/mol
InChI Key: QANGWUAZQAXQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-{2-methyl-1-[5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide, also known as Compound 14, is a novel small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

2,4-dichloro-N-{2-methyl-1-[5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide 14 inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of CK2 substrates and ultimately leads to the inhibition of CK2 activity. Inhibition of CK2 activity has been shown to induce apoptosis in cancer cells and reduce tumor growth.
Biochemical and Physiological Effects:
2,4-dichloro-N-{2-methyl-1-[5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide 14 has been shown to have selective inhibitory activity against CK2 and does not affect the activity of other kinases. In addition, 2,4-dichloro-N-{2-methyl-1-[5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide 14 has been shown to have low toxicity in normal cells. These properties make 2,4-dichloro-N-{2-methyl-1-[5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide 14 a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of 2,4-dichloro-N-{2-methyl-1-[5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide 14 is its selectivity for CK2, which allows for specific targeting of cancer cells. However, one limitation of 2,4-dichloro-N-{2-methyl-1-[5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide 14 is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

For 2,4-dichloro-N-{2-methyl-1-[5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide 14 include optimization of its pharmacokinetic properties to improve its solubility and bioavailability. In addition, further research is needed to determine the efficacy of 2,4-dichloro-N-{2-methyl-1-[5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide 14 in vivo and its potential as a therapeutic agent for cancer. Other potential applications of 2,4-dichloro-N-{2-methyl-1-[5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide 14 include the treatment of inflammatory diseases and neurodegenerative disorders.

Synthesis Methods

The synthesis of 2,4-dichloro-N-{2-methyl-1-[5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide 14 involves a multi-step process that includes the reaction of 2,4-dichlorobenzoyl chloride with 2-methyl-1,3-propanediol, followed by the reaction of the resulting product with 5-mercapto-1,2,4-triazole-3-carboxylic acid. The final step involves the reaction of the resulting product with N-(1-phenylethyl)-2-oxo-2-(2-(2-oxo-2-(5-mercapto-1,2,4-triazol-3-yl)ethylamino)ethylamino)ethylsulfanyl)acetamide.

Scientific Research Applications

2,4-dichloro-N-{2-methyl-1-[5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide 14 has been shown to have potential therapeutic applications in the treatment of cancer, specifically in the inhibition of protein kinase CK2. CK2 is a protein kinase that is overexpressed in many types of cancer and is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 has been shown to induce apoptosis in cancer cells and reduce tumor growth.

properties

Product Name

2,4-dichloro-N-{2-methyl-1-[5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide

Molecular Formula

C23H25Cl2N5O2S

Molecular Weight

506.4 g/mol

IUPAC Name

2,4-dichloro-N-[2-methyl-1-[3-[2-oxo-2-(1-phenylethylamino)ethyl]sulfanyl-1H-1,2,4-triazol-5-yl]propyl]benzamide

InChI

InChI=1S/C23H25Cl2N5O2S/c1-13(2)20(27-22(32)17-10-9-16(24)11-18(17)25)21-28-23(30-29-21)33-12-19(31)26-14(3)15-7-5-4-6-8-15/h4-11,13-14,20H,12H2,1-3H3,(H,26,31)(H,27,32)(H,28,29,30)

InChI Key

QANGWUAZQAXQIG-UHFFFAOYSA-N

SMILES

CC(C)C(C1=NC(=NN1)SCC(=O)NC(C)C2=CC=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC(C)C(C1=NC(=NN1)SCC(=O)NC(C)C2=CC=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.